CCG-50014

GPCR signaling RGS4 G-protein

CCG-50014 is a covalent irreversible RGS4 inhibitor (IC50 30 nM) with >20-fold selectivity over other RGS isoforms. Its washout-resistant, allosteric binding to Cys95/Cys148 enables sustained blockade in long-term GPCR assays—unlike reversible inhibitor CCG-63802. As the first RGS inhibitor validated to disrupt RGS4–Gαo interaction in living cells, it is essential for cellular phenotypic screening. With established in vivo efficacy and a well‑characterized selectivity fingerprint, CCG‑50014 serves as the definitive benchmark for medicinal chemistry optimization. Procure ≥98% HPLC purity for reproducible SAR studies.

Molecular Formula C16H13FN2O2S
Molecular Weight 316.4 g/mol
CAS No. 883050-24-6
Cat. No. B1668736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG-50014
CAS883050-24-6
Synonyms4-(4-fluorobenzyl)-2-p-tolyl-1,2,4-thiadiazolidine-3,5-dione
CCG 50014
CCG-50014
CCG50014
Molecular FormulaC16H13FN2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O2S/c1-11-2-8-14(9-3-11)19-15(20)18(16(21)22-19)10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3
InChIKeyQUIIIYITNGOFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCG-50014 (CAS 883050-24-6): A Covalent, Nanomolar-Potency RGS4 Inhibitor for GPCR Signaling Research


CCG-50014 (4-[(4-Fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione) is a small-molecule thiadiazolidinedione derivative that functions as a covalent, allosteric inhibitor of the regulator of G-protein signaling 4 (RGS4) protein [1]. It exhibits an IC50 of 30 nM for RGS4 and displays >20-fold selectivity over other RGS family members in functional assays [1]. The compound binds irreversibly to two cysteine residues (Cys95 and Cys148) within an allosteric regulatory site of RGS4, thereby blocking the RGS4–Gαo protein–protein interaction and enhancing GPCR signaling output [2]. CCG-50014 is cell-permeable and represents the first reported RGS inhibitor with validated activity in a living cellular environment . Its mechanism, potency, and selectivity profile distinguish it from both earlier-generation reversible RGS inhibitors and from later-optimized analogs [3].

Why CCG-50014 Cannot Be Interchanged with Other RGS4 Inhibitors


RGS4 inhibitors vary markedly in potency, mechanism of action, selectivity, and cellular activity, precluding simple substitution within experimental protocols or procurement decisions. CCG-50014 is a covalent, irreversible inhibitor that binds to two specific cysteine residues in an allosteric pocket, a mechanism fundamentally distinct from that of reversible inhibitors such as CCG-63802 (IC50 = 1.9 μM) [1]. This covalent engagement yields a >60-fold potency advantage over the reversible comparator CCG-63802 in direct RGS4 inhibition assays . Furthermore, CCG-50014 is the first RGS inhibitor validated to block the RGS4–Gαo interaction in living cells, a functional attribute not demonstrated for many structurally related analogs . Later-generation derivatives such as CCG-203769, while optimized for improved in vivo pharmacokinetics, exhibit different selectivity fingerprints (e.g., altered relative potency against RGS19 and RGS16) that may confound interpretation in RGS4-focused studies [2]. The data below quantify the specific dimensions where CCG-50014 offers verifiable differentiation from the closest alternatives.

CCG-50014: Quantified Differentiation Versus Comparator RGS4 Inhibitors


RGS4 Inhibitory Potency: CCG-50014 Versus CCG-63802 (Reversible Inhibitor)

CCG-50014 inhibits RGS4 with an IC50 of 30 nM in the FCPIA assay, compared to CCG-63802, a reversible allosteric RGS4 inhibitor, which exhibits an IC50 of 1.9 μM . This represents a >63-fold enhancement in potency for CCG-50014. The differential is attributed to CCG-50014's covalent, irreversible binding mechanism versus the reversible interaction of CCG-63802 [1].

GPCR signaling RGS4 G-protein protein-protein interaction inhibitor potency

Selectivity Profile: CCG-50014 Versus Other RGS Family Members

In the FCPIA assay, CCG-50014 exhibits an IC50 of 30 nM for RGS4, 0.12 μM for RGS19, 3.5 μM for RGS16, and 11 μM for RGS8 [1]. This corresponds to selectivity ratios of 4-fold (RGS19), 117-fold (RGS16), and 367-fold (RGS8) relative to RGS4. The compound shows no detectable inhibition of RGS7 up to the aqueous solubility limit of ~200 μM [1]. In contrast, the derivative CCG-203769 (IC50 17 nM for RGS4) exhibits altered relative selectivity: 8-fold for RGS19 (IC50 140 nM) and 350-fold for RGS16 (IC50 6 μM) [2], demonstrating that selectivity cannot be assumed across related analogs.

RGS selectivity GPCR RGS4 RGS8 RGS16 RGS19

Covalent, Irreversible Mechanism Versus Cysteine Alkylator Controls

CCG-50014 binds covalently to Cys95 and Cys148 within an allosteric regulatory site of RGS4 [1]. However, it is not a promiscuous cysteine alkylator: it does not inhibit the cysteine protease papain at concentrations >3,000-fold higher than those required for RGS4 inhibition [1]. Furthermore, CCG-50014 is >1,000-fold more potent as an RGS4 inhibitor than the generic cysteine alkylators N-ethylmaleimide or iodoacetamide [1]. This controlled reactivity contrasts with non-specific thiol-modifying agents and underpins its utility as a precise RGS4 probe.

covalent inhibitor allosteric cysteine reactivity RGS4 selectivity

Cellular Activity: First-in-Class RGS Inhibitor with Validated Intracellular Target Engagement

CCG-50014 is the first small-molecule RGS inhibitor demonstrated to block the RGS4–Gαo protein–protein interaction in living cells . Using a flow cytometry-based protein-fragment complementation assay (FCPIA) in HEK293T cells, CCG-50014 inhibited the interaction with an EC50 of approximately 2–5 μM [1]. In contrast, earlier-generation RGS inhibitors such as CCG-4986 lacked detectable cellular activity under comparable conditions [2]. This cellular activity represents a step change in the tool compound landscape, enabling phenotypic and pathway-specific studies not possible with cell-free-only RGS4 inhibitors.

cellular assay protein-protein interaction RGS4 Gαo live-cell imaging

In Vivo Nociceptive Modulation: CCG-50014 Enhances Opioid Analgesia in Mouse Formalin Test

Intraplantar administration of CCG-50014 (10–100 nM) in the mouse formalin test produced a dose-dependent attenuation of nociceptive responses during the late inflammatory phase [1]. When co-administered with morphine, CCG-50014 enhanced opioid-mediated analgesic effects, consistent with the hypothesis that RGS4 inhibition potentiates GPCR signaling in pain pathways [2]. In contrast, the reversible inhibitor CCG-63802 lacks reported in vivo efficacy data, and the derivative CCG-203769 requires systemic administration (10 mg/kg i.p.) to produce comparable behavioral effects in related models .

pain analgesia opioid RGS4 in vivo formalin test

CCG-50014: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Target Validation in GPCR Signaling Pathways Where Sustained RGS4 Inhibition Is Required

CCG-50014's covalent, irreversible binding to RGS4 (IC50 30 nM) and its >63-fold potency advantage over reversible inhibitor CCG-63802 [1] make it the compound of choice for experiments requiring sustained, washout-resistant RGS4 blockade. This is particularly relevant for long-term GPCR signaling assays (e.g., cAMP accumulation, ERK phosphorylation, or calcium flux measurements) where reversible inhibitors may dissociate during extended incubation or wash steps. The covalent mechanism ensures that RGS4 inhibition persists even after compound removal from the extracellular medium, providing a cleaner signal-to-noise ratio in pathway analysis .

Cellular Phenotypic Screening for RGS4-Dependent Biological Processes

As the first RGS inhibitor validated to inhibit the RGS4–Gαo interaction in living cells [1], CCG-50014 enables high-content phenotypic screening that cannot be conducted with cell-free-only RGS inhibitors. Investigators studying RGS4-dependent migration, proliferation, or differentiation in cell culture models (e.g., cancer cell lines, immune cells, or primary neurons) should prioritize CCG-50014 over compounds lacking demonstrated cellular target engagement . The compound's well-characterized selectivity profile across RGS family members (IC50 values: RGS4 30 nM, RGS19 120 nM, RGS16 3.5 μM, RGS8 11 μM) allows for interpretation of cellular phenotypes within a defined isoform-selectivity window.

In Vivo Proof-of-Concept Studies for RGS4-Mediated Pain and Analgesia

CCG-50014 has established in vivo efficacy in the mouse formalin test, where local administration (10–100 nM) reduces late-phase nociceptive responses and potentiates opioid analgesia [1]. This body of evidence positions CCG-50014 as a foundational reference compound for investigators pursuing RGS4 as a target in pain, inflammation, or opioid-sparing therapeutic strategies. While later-generation derivatives such as CCG-203769 may offer improved systemic pharmacokinetics, CCG-50014 remains the primary validated tool for initial in vivo target validation studies, particularly those employing local or intrathecal delivery routes where the covalent mechanism and high potency provide distinct advantages .

Medicinal Chemistry Benchmarking and Structure-Activity Relationship (SAR) Studies

CCG-50014 serves as the critical benchmark compound for medicinal chemistry campaigns aimed at developing next-generation covalent RGS4 inhibitors. Its well-defined potency (RGS4 IC50 30 nM) [1], selectivity fingerprint (4-fold for RGS19, 117-fold for RGS16, 367-fold for RGS8) , and validated covalent binding to Cys95/Cys148 provide a quantitative baseline against which new chemical entities must demonstrate differentiation. Procurement of high-purity CCG-50014 (≥98% HPLC) is essential for reliable SAR comparisons, as batch-to-batch variability or degradation can confound potency measurements and lead to erroneous conclusions about analog optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCG-50014

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.